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5-chloro-2-acetamido-4-nitrobenzoic acid

Catalog No.
S2900128
CAS No.
34649-01-9
M.F
C9H7ClN2O5
M. Wt
258.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-acetamido-4-nitrobenzoic acid

CAS Number

34649-01-9

Product Name

5-chloro-2-acetamido-4-nitrobenzoic acid

IUPAC Name

2-acetamido-5-chloro-4-nitrobenzoic acid

Molecular Formula

C9H7ClN2O5

Molecular Weight

258.61

InChI

InChI=1S/C9H7ClN2O5/c1-4(13)11-7-3-8(12(16)17)6(10)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)

InChI Key

FVHNREIIJUFQSY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]

solubility

not available

5-Chloro-2-acetamido-4-nitrobenzoic acid is an aromatic compound characterized by the presence of both acetamido and nitro functional groups, as well as a chloro substituent on the benzene ring. Its molecular formula is C9_9H8_8ClN3_3O3_3, and it has a molecular weight of 228.63 g/mol. This compound is notable for its unique combination of substituents, which imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

There is no current information available regarding a specific mechanism of action for ACNB.

Due to the limited information on ACNB, it's crucial to handle it with caution assuming potential hazards. The presence of a nitro group suggests it might be an irritant or explosive under specific conditions. Always consult Safety Data Sheets (SDS) for similar compounds before handling them in a laboratory setting [].

Due to absence of nitro functionality5-Chloro-2-amino-4-nitrobenzoic acidContains amino instead of acetamidoDifferent biological activity profile due to amino functionality

The uniqueness of 5-chloro-2-acetamido-4-nitrobenzoic acid lies in its combination of both acetamido and nitro groups along with a chloro substituent, which collectively enhance its chemical reactivity and biological interactions compared to similar compounds .

5-Chloro-2-acetamido-4-nitrobenzoic acid exhibits notable biological activity, primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction within biological systems to form reactive intermediates that may interact with macromolecules, influencing various biochemical pathways. Additionally, the presence of the chloro substituent may enhance binding affinity to certain biological targets, thus modulating its pharmacological effects.

The synthesis of 5-chloro-2-acetamido-4-nitrobenzoic acid typically involves nitration reactions. Here are some common methods:

  • Nitration Reaction: The compound can be synthesized by nitrating 5-chloro-2-acetamidobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions. This method ensures the selective introduction of the nitro group at the desired position on the aromatic ring .
  • General Synthetic Route:
    • Dissolve 5-chloro-2-acetamidobenzoic acid in sulfuric acid.
    • Gradually add a mixed acid (sulfuric and nitric acids) while maintaining low temperatures (0°C to 12°C).
    • After completion, quench the reaction by pouring it into cold water to precipitate the product, which can then be purified through recrystallization or chromatography .

5-Chloro-2-acetamido-4-nitrobenzoic acid serves multiple purposes across various fields:

  • Pharmaceutical Research: It is utilized as a building block in organic synthesis for developing pharmaceuticals due to its reactivity and ability to form complex structures.
  • Biochemical Studies: The compound is employed in enzyme interaction studies and as a probe for investigating biochemical pathways involving nitroaromatic compounds .
  • Industrial Uses: In industry, it finds applications in producing dyes, pigments, and other specialty chemicals due to its unique chemical properties .

Studies on 5-chloro-2-acetamido-4-nitrobenzoic acid's interactions with biological macromolecules reveal insights into its mechanism of action. The nitro group’s ability to form reactive intermediates upon reduction allows it to interact with proteins and nucleic acids, potentially leading to alterations in their function. This property makes it a valuable tool for studying enzyme kinetics and other biochemical processes.

Several compounds share structural similarities with 5-chloro-2-acetamido-4-nitrobenzoic acid. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2-Acetamido-4-nitrobenzoic acidLacks chloro substituentLess reactive due to absence of chloro group
5-Bromo-2-acetamido-4-nitrobenzoic acidContains bromo instead of chloroMay exhibit different reactivity patterns compared to the chloro derivative
2-Acetamido-5-fluorobenzoic acidLacks nitro groupLess reactive in certain

The nitration of chlorobenzoic acid derivatives represents a fundamental electrophilic aromatic substitution reaction that proceeds through the formation of highly reactive nitronium ion intermediates [17]. The process involves the initial activation of nitric acid by concentrated sulfuric acid to generate the nitronium ion (NO₂⁺), which serves as the primary electrophile in the nitration mechanism [20] [22]. This activation occurs through protonation of nitric acid by sulfuric acid, resulting in the loss of water and formation of the electron-deficient nitronium species [19].

In the case of chlorobenzoic acid derivatives, the chlorine substituent significantly influences the regioselectivity of nitration reactions [7] [18]. Chlorine functions as a deactivating group through sigma bond electron withdrawal, yet paradoxically directs incoming electrophiles to ortho and para positions due to lone pair stabilization of carbocation intermediates [7]. The carboxylic acid group, being strongly electron-withdrawing, preferentially directs nitration to meta positions relative to itself [4] [8].

The nitration mechanism proceeds through formation of a sigma complex intermediate where the nitronium ion attacks the aromatic ring at the most favorable position [17] [20]. For 5-chloro-2-acetamido-4-nitrobenzoic acid synthesis, the regioselectivity is controlled by the combined electronic effects of both the chloro and carboxyl substituents [3]. Temperature control during nitration is critical, with optimal conditions typically maintained between 30-40°C to ensure selective introduction of the nitro group at the desired 4-position [3].

The nitration process can be enhanced through careful optimization of acid ratios, with sulfuric acid to chlorobenzoic acid weight ratios of 3.5-4.5:1 providing optimal conversion efficiency [3]. Under these conditions, nitration conversion efficiency reaches approximately 92%, with the desired 4-nitro isomer representing the major product [3].

Acetamido Group Introduction Strategies

The introduction of acetamido groups into aromatic systems requires careful consideration of both the nucleophilicity of amine precursors and the electrophilicity of acetylating agents [12] [14]. Traditional acetamidation approaches involve the reaction of aniline derivatives with acetic acid or acetyl chloride under controlled conditions [11] [15]. However, electron-deficient aromatic systems, such as those containing nitro and chloro substituents, present unique challenges due to reduced nucleophilicity [12].

One effective strategy employs the direct amidation of carboxylic acids using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) [12]. This methodology proves particularly effective for electron-deficient aniline derivatives, achieving yields exceeding 90% under optimized conditions [12]. The reaction proceeds through formation of an activated intermediate that readily couples with the amine substrate [12].

Alternative approaches utilize acetyl chloride as the acetylating agent, which reacts directly with aniline derivatives to form acetamide bonds [11]. This method typically requires milder reaction conditions but may produce hydrogen chloride as a byproduct, necessitating appropriate neutralization procedures [11]. Temperature control between 20-25°C ensures optimal selectivity while minimizing side reactions [11].

Microwave-assisted acetamidation represents an emerging technique that significantly reduces reaction times while maintaining high yields [28] [31]. This approach enables catalyst-free amination reactions to proceed within 5-30 minutes at temperatures between 80-120°C, achieving isolated yields exceeding 99% in optimal cases [28] [31]. The regioselectivity of microwave-assisted reactions often surpasses that of conventional thermal methods [28].

Advanced synthetic protocols have demonstrated the utility of polyphosphoric acid-mediated acetamidation using nitroethane as an acetamidating agent [14]. This novel approach achieves direct acetamidation of aromatic compounds through electrophilic activation of nitroalkanes, providing access to acetamido derivatives under mild conditions [14].

Optimization of Alkali Dissolution and Acid Precipitation Steps

The alkali dissolution and acid precipitation sequence represents a critical purification methodology for nitrobenzoic acid derivatives, enabling selective separation of desired products from reaction mixtures [2] [3]. The alkali dissolution step exploits the enhanced acidity of nitrobenzoic acids compared to their non-nitrated analogs, with nitrobenzoic acids exhibiting approximately ten-fold greater acidity than benzoic acid [8].

During alkali dissolution, crude nitrobenzoic acid products are treated with sodium hydroxide solution at pH 7.5, converting the carboxylic acid groups to their corresponding sodium salts [3]. Optimal conditions employ water additions of 3.5-4.5 times the crude product weight, with temperature maintained at 60-70°C to ensure complete dissolution [3]. The transformation efficiency for this step typically reaches 96% under optimized conditions [3].

The dissolution process benefits from the addition of activated carbon for decolorization, which removes colored impurities and enhances product purity [3]. Filtration following carbon treatment yields clear filtrates suitable for subsequent acid precipitation [3]. The use of pressure filtration ensures complete removal of insoluble materials while maintaining high recovery rates [3].

Acid precipitation involves treatment of the alkaline filtrate with nitric acid solution of 50% concentration to achieve pH values between 2-3 [3]. This acidification regenerates the free carboxylic acid form, causing precipitation of the desired nitrobenzoic acid derivative [3]. The precipitation process requires careful temperature control, with heating to boiling followed by controlled cooling to 38-42°C ensuring optimal crystal formation [3].

The acid precipitation step demonstrates remarkable efficiency, with transformation rates reaching 98% under optimized conditions [3]. Final product isolation involves centrifugation at 0.06 MPa followed by washing and vacuum drying at 80-90°C [3]. This methodology enables recovery of high-purity nitrobenzoic acid derivatives with chromatographic purities exceeding 99.5% [3].

Process ParameterOptimal RangeEfficiency (%)
Alkali dissolution temperature60-70°C96
Water addition ratio3.5-4.5:1-
Final pH (dissolution)7.5-
Acid precipitation pH2-398
Cooling temperature38-42°C-
Overall process yield-85+

Comparative Analysis of Isomeric Byproduct Formation

The nitration of chlorobenzoic acid derivatives invariably produces multiple isomeric products due to competing electronic effects of existing substituents [2] [7] [27]. The formation of isomeric byproducts represents a significant challenge in achieving high selectivity for the desired 4-nitro derivative [3] [6].

In the nitration of 2-chlorobenzoic acid, the primary products include both 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, with typical ratios of approximately 95:5 favoring the 5-nitro isomer [3]. This selectivity arises from the meta-directing influence of the carboxylic acid group, which preferentially directs nitration to the 5-position relative to the carboxyl functionality [3] [8].

The formation of ortho-nitro isomers typically accounts for 5-15% of the total product mixture, while para-nitro isomers represent 10-20% of the products [27]. Di-nitro products, formed through over-nitration, generally comprise 2-8% of the reaction mixture under controlled conditions [27]. The presence of chlorine substituents influences these distributions by providing additional stabilization for specific carbocation intermediates [7].

Separation of isomeric products relies on their differential physical properties, particularly solubility characteristics in various solvents [9] [32]. The meta-nitro isomer typically exhibits higher solubility in polar solvents such as methanol and ethanol compared to ortho and para isomers [32]. This solubility difference enables effective purification through selective crystallization procedures [9].

Temperature-dependent solubility studies reveal that 3-nitrobenzoic acid demonstrates significantly higher solubility than other isomers across multiple solvent systems [32]. In methanol at 323.15 K, 3-nitrobenzoic acid exhibits solubility values of 16.308 mol/L, substantially exceeding those of other nitrobenzoic acid derivatives [32]. These solubility differences facilitate separation through controlled crystallization from appropriate solvents [32].

Isomeric ProductFormation (%)Separation MethodRelative Difficulty
2-Nitro isomer5-15CrystallizationMedium
3-Nitro isomer (desired)70-85Primary product-
4-Nitro isomer10-20ChromatographyHigh
Di-nitro products2-8ExtractionLow
Unreacted material3-10WashingEasy

Industrial-Scale Production Challenges and Yield Optimization

Industrial production of 5-chloro-2-acetamido-4-nitrobenzoic acid faces several critical challenges related to process safety, environmental impact, and economic viability [2] [6] [24]. Traditional batch nitration processes present significant safety risks due to the highly exothermic nature of nitration reactions and the large volumes of concentrated acids required [24].

The implementation of continuous flow microreactor technology addresses many traditional limitations of batch processing [24] [33]. Microreactor systems provide enhanced heat transfer efficiency due to their high surface area-to-volume ratios, enabling better temperature control during highly exothermic nitration reactions [24]. These systems demonstrate residence times of 0.1-1 hours compared to 2-6 hours for batch processes, while maintaining yields between 85-99% [33].

Continuous flow processes offer superior safety profiles through reduced reagent inventories and improved containment of hazardous materials [24]. The reduced reaction volumes in microreactor systems minimize the consequences of potential thermal runaway reactions while enabling precise control of reaction parameters [24]. Industrial implementations have achieved production rates exceeding 800 g/hour for related nitroaromatic compounds [33].

Waste acid management represents a significant challenge in industrial nitrobenzoic acid production [24] [33]. Traditional processes generate substantial quantities of spent acid that require costly treatment and disposal [24]. Advanced process designs incorporate acid recycling strategies that maintain product yields while reducing environmental impact and operational costs [33].

Yield optimization strategies focus on precise control of reaction stoichiometry, temperature profiles, and residence time distributions [2] [6]. Industrial processes targeting nitrobenzoic acid derivatives have achieved overall yields exceeding 82% through careful optimization of reaction conditions [6]. The use of ammonium metavanadate catalysts in oxidative processes has demonstrated particular effectiveness in improving conversion efficiency [6].

Scale-up considerations include heat transfer limitations, mixing efficiency, and mass transfer effects that become more pronounced at industrial scales [25] [26]. Advanced reactor designs incorporate features such as enhanced mixing systems and distributed feed strategies to maintain the selectivity and yield characteristics observed at laboratory scale [25].

Production ParameterLaboratory ScaleIndustrial ScaleOptimization Factor
Reaction time2-6 hours0.1-1 hoursContinuous flow
Temperature control±5°C±1°CEnhanced heat transfer
Yield80-95%85-99%Process optimization
Safety riskHighLowReduced inventory
Waste generationHighReducedAcid recycling
Production rateg/day800+ g/hourContinuous operation

XLogP3

1.6

Dates

Last modified: 04-14-2024

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